Isobutyl(metha)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

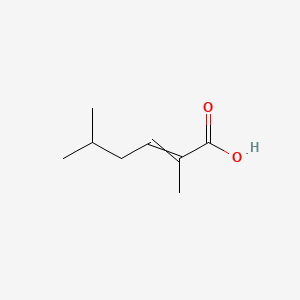

Structure

3D Structure

Properties

CAS No. |

158576-95-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-6(2)4-5-7(3)8(9)10/h5-6H,4H2,1-3H3,(H,9,10) |

InChI Key |

BLCHIKLQYBVYAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=C(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Isobutyl Methacrylate Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl methacrylate (IBMA), a key monomer in the production of various polymers with applications in coatings, adhesives, and biomedical devices. The document details the two primary synthesis routes: direct esterification of methacrylic acid with isobutanol and transesterification of methyl methacrylate with isobutanol. It includes detailed experimental protocols, quantitative data on reaction parameters, and visual representations of reaction mechanisms and workflows.

Core Synthesis Routes

The industrial production of isobutyl methacrylate predominantly relies on two well-established chemical reactions.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid (MAA) with isobutanol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is continuously removed, typically through azeotropic distillation.

Transesterification

Transesterification is an alternative route where methyl methacrylate (MMA) reacts with isobutanol, catalyzed by either an acid or a base, to produce isobutyl methacrylate and methanol. This method is advantageous when MMA is a more readily available or cost-effective starting material.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of isobutyl methacrylate via direct esterification and transesterification.

Direct Esterification of Methacrylic Acid with Isobutanol

This protocol is adapted from established procedures for the synthesis of alkyl methacrylates.

Materials:

-

Methacrylic acid (MAA)

-

Isobutanol

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine methacrylic acid, isobutanol, a catalytic amount of p-toluenesulfonic acid, and a small quantity of hydroquinone. A common molar ratio of isobutanol to methacrylic acid is between 1.1:1 and 1.5:1 to favor the forward reaction. The catalyst loading is typically between 0.5% and 6% by weight of the reaction mixture.

-

Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene and any excess isobutanol using a rotary evaporator.

-

Purify the crude isobutyl methacrylate by vacuum distillation to obtain the final product.

-

Transesterification of Methyl Methacrylate with Isobutanol

This protocol is based on general procedures for the transesterification of alkyl methacrylates.

Materials:

-

Methyl methacrylate (MMA)

-

Isobutanol

-

Sodium methoxide (CH₃ONa) or Tetrabutoxytitanium(IV) (Ti(OBu)₄)

-

Hydroquinone (polymerization inhibitor)

-

Hexane (optional, for azeotropic removal of methanol)

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Fractional distillation column

-

Distillation head with a condenser and receiving flask

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a fractional distillation column, distillation head, and magnetic stirrer, combine methyl methacrylate, isobutanol, a catalytic amount of sodium methoxide or tetrabutoxytitanium(IV), and a small amount of hydroquinone.

-

Methanol Removal: Heat the reaction mixture. The methanol formed during the reaction has a lower boiling point than the other components and is removed by fractional distillation. The removal of methanol drives the equilibrium towards the formation of isobutyl methacrylate. The use of an azeotrope-forming compound like hexane can facilitate the removal of methanol at a lower temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the temperature at the distillation head and by analyzing aliquots of the reaction mixture using techniques like gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a basic catalyst was used, neutralize it with dilute hydrochloric acid. If an organometallic catalyst was used, it may be removed by filtration or washing.

-

Wash the mixture with a 5% sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove any remaining starting materials and solvent using a rotary evaporator.

-

Purify the crude isobutyl methacrylate by vacuum distillation.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of isobutyl methacrylate.

Table 1: Direct Esterification of Methacrylic Acid with Isobutanol

| Parameter | Value | Reference |

| Catalyst | p-Toluenesulfonic acid | General Procedure |

| Catalyst Loading | 0.5 - 6.0 wt% | General Procedure |

| Molar Ratio (Isobutanol:MAA) | 1.1:1 to 1.5:1 | General Procedure |

| Reaction Temperature | Reflux (typically 95-120°C) | General Procedure |

| Typical Yield | >90% (with water removal) | General Procedure |

Table 2: Transesterification of Methyl Methacrylate with Isobutanol

| Parameter | Value | Reference |

| Catalyst | Tetrabutoxytitanium | [1] |

| Reaction Temperature | 115 - 116°C | [1] |

| Reaction Time | 1.2 hours | [1] |

| Yield | 66.8% | [1] |

| Catalyst | Zirconium acetylacetonate | General Procedure |

| Catalyst | Lithium compounds (e.g., LiOH) | General Procedure |

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis and purification of isobutyl methacrylate.

Signaling Pathways (Reaction Mechanisms)

Caption: Mechanism of acid-catalyzed esterification of methacrylic acid with isobutanol.

Caption: Mechanism of base-catalyzed transesterification of methyl methacrylate.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of IBMA.

References

An In-depth Technical Guide to the Physical Properties of Isobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isobutyl methacrylate. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of these properties. Furthermore, this guide includes visualizations of a general experimental workflow for physical property determination and the metabolic pathway of methacrylate esters to aid in understanding.

Core Physical Properties

Isobutyl methacrylate is a colorless liquid with a characteristic ester-like odor.[1] It is primarily used in the synthesis of polymers for various applications, including resins and adhesives. An understanding of its physical properties is crucial for its handling, application, and for ensuring safety in research and development settings.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of isobutyl methacrylate.

| Property | Value | Units | Conditions |

| Molecular Weight | 142.20 | g/mol | |

| Boiling Point | 155 | °C | at 760 mmHg |

| Melting Point | -37 to -34 | °C | |

| Density | 0.886 | g/mL | at 25 °C |

| 0.8858 | g/mL | at 20 °C | |

| Refractive Index | 1.420 | at 20 °C (n20/D) | |

| Vapor Pressure | 3.5 | mmHg | at 20 °C |

| Flash Point | 42 - 49 | °C | Closed Cup |

| 49 | °C | Open Cup | |

| Autoignition Temperature | 390 | °C | |

| Viscosity | 1.01 | mm²/s (kinematic) | at 20 °C |

| 0.806 | mPa·s (dynamic) | at 25 °C | |

| Solubility in Water | Insoluble (<1 mg/mL) to sparingly soluble (2 g/L) | at 20 °C |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of chemical substances like isobutyl methacrylate follows standardized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, based on OECD and ASTM guidelines.

Boiling Point Determination (Following OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: Ebulliometer

-

Apparatus: An ebulliometer, a device that measures the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium, is used. The apparatus is equipped with a condenser and a thermometer.

-

Procedure:

Melting Point Determination (Following OECD Guideline 102)

The melting point is the temperature at which a substance changes from a solid to a liquid state.

Method: Capillary Tube

-

Apparatus: A melting point apparatus with a heated block and a thermometer, and capillary tubes.

-

Procedure:

-

A small amount of solidified isobutyl methacrylate is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance starts to melt and at which it is completely molten are recorded as the melting range.[5][6][7][8][9]

-

Density Determination (Following ASTM D1298 / OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: Hydrometer

-

Apparatus: A hydrometer, a graduated cylinder, and a thermometer.

-

Procedure:

-

The isobutyl methacrylate sample is placed in a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The point at which the surface of the liquid touches the scale of the hydrometer is read.

-

The temperature of the sample is recorded.

-

The observed reading is corrected to the reference temperature using standard tables.[1][10][11][12][13][14][15][16][17][18]

-

Refractive Index Determination

The refractive index is a measure of how much a ray of light bends when it passes through a substance.

Method: Abbé Refractometer

-

Apparatus: An Abbé refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

A few drops of the isobutyl methacrylate sample are placed on the prism of the refractometer.

-

The prism is closed and the temperature is allowed to stabilize.

-

Light is passed through the sample and the telescope is adjusted until the borderline between the light and dark fields is sharp.

-

The refractive index is read directly from the calibrated scale.[19][20][21][22][23]

-

Viscosity Determination

Viscosity is a measure of a fluid's resistance to flow.

Method: Ostwald Viscometer

-

Apparatus: An Ostwald viscometer, a stopwatch, and a constant temperature bath.

-

Procedure:

-

A known volume of isobutyl methacrylate is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant.[24][25][26][27]

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid chemical like isobutyl methacrylate.

Biological Interaction: Metabolic Pathway of Methacrylate Esters

While specific signaling pathways for isobutyl methacrylate are not extensively documented, its biological interaction is expected to be similar to other methacrylate esters, primarily involving metabolic processes. The primary mechanism of toxicity for methacrylate monomers is thought to be through the depletion of glutathione (GSH), a key antioxidant in cells, leading to oxidative stress.[28] Some studies on methacrylate monomers used in dental resins have shown induction of apoptosis through the mitochondrial-dependent intrinsic caspase pathway and the generation of reactive oxygen species (ROS).[29]

The following diagram illustrates the general metabolic pathway for methacrylate esters.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. acri.gov.tw [acri.gov.tw]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. rut44.ru [rut44.ru]

- 11. acri.gov.tw [acri.gov.tw]

- 12. tamson-instruments.com [tamson-instruments.com]

- 13. m.youtube.com [m.youtube.com]

- 14. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 15. laboratuar.com [laboratuar.com]

- 16. img.antpedia.com [img.antpedia.com]

- 17. oecd.org [oecd.org]

- 18. Test No. 109: Density of Liquids and Solids | OECD [oecd.org]

- 19. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 21. photonics.com [photonics.com]

- 22. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. Abbe'S Instrumentation | PPTX [slideshare.net]

- 24. To determine the relative viscosity of given liquid using Ostwald’s viscometer | PPTX [slideshare.net]

- 25. scribd.com [scribd.com]

- 26. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]

- 27. phys.chem.elte.hu [phys.chem.elte.hu]

- 28. niom.no [niom.no]

- 29. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

isobutyl methacrylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Isobutyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl methacrylate (IBMA) in various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who utilize IBMA in polymerization, formulation, and synthesis processes. This document summarizes available quantitative and qualitative solubility data, presents theoretical solubility predictions, and outlines detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is a critical physicochemical parameter that dictates its utility in various applications. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible. For isobutyl methacrylate, a moderately polar ester, its solubility is influenced by the interplay of its ester group and its branched alkyl chain with the solvent molecules.

Qualitative and Quantitative Solubility of Isobutyl Methacrylate

Isobutyl methacrylate is widely reported to be soluble in most common organic solvents. However, precise quantitative data is not always readily available in the literature. This section consolidates the available qualitative and quantitative information.

Qualitative Solubility:

Isobutyl methacrylate is generally described as soluble in a range of organic solvents, including non-polar and polar varieties.[1][2] This is attributed to its molecular structure, which contains both a polar ester functional group and a non-polar isobutyl group. This dual character allows it to interact favorably with a variety of solvent types. Sources indicate that the polymer derived from isobutyl methacrylate, poly(isobutyl methacrylate), is soluble in solvents such as acetone, benzene, chloroform, isopropanol, methyl ethyl ketone (MEK), tetrahydrofuran (THF), and toluene, which strongly suggests that the monomer itself is also soluble in these solvents.[3]

Quantitative Solubility Data:

While comprehensive quantitative data is limited, some key information has been reported. Isobutyl methacrylate is described as being miscible with ethanol and ethyl ether, which signifies that it is soluble in all proportions in these solvents.[4] This high degree of solubility is expected due to the hydrogen bonding potential of ethanol and the polar nature of diethyl ether, which can interact favorably with the ester group of IBMA.

The table below summarizes the available quantitative solubility data for isobutyl methacrylate in various solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 2 g/L | 20 |

| Ethanol | Alcohol | Miscible | Not Specified |

| Diethyl Ether | Ether | Miscible | Not Specified |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility. The Hansen Solubility Parameter (HSP) model is a widely used method that deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSPs are likely to be miscible.

The Hansen Solubility Parameters for isobutyl methacrylate are presented in the table below.

| Parameter | Value (MPa½) |

| δD (Dispersion) | 15.7 |

| δP (Polar) | 6.3 |

| δH (Hydrogen Bonding) | 5.7 |

A logical workflow for utilizing Hansen Solubility Parameters to predict the solubility of isobutyl methacrylate in a given solvent is depicted in the following diagram.

Caption: Workflow for predicting solubility using Hansen Parameters.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The following sections detail common methodologies that can be adapted for measuring the solubility of isobutyl methacrylate in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of isobutyl methacrylate to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved isobutyl methacrylate has settled, leaving a clear supernatant of the saturated solution.

-

If necessary, centrifugation can be used to facilitate the separation of the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume or mass of the clear supernatant.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of isobutyl methacrylate) until a constant weight of the isobutyl methacrylate residue is obtained.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved isobutyl methacrylate per volume or mass of the solvent.

-

The experimental workflow for the gravimetric method is illustrated in the diagram below.

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Method

Spectroscopic methods, such as UV-Vis spectrophotometry, can be employed for determining solubility, particularly for compounds that have a chromophore. Isobutyl methacrylate exhibits UV absorbance, making this method applicable.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of isobutyl methacrylate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of isobutyl methacrylate in the solvent at a constant temperature as described in the gravimetric method.

-

-

Sample Preparation and Analysis:

-

Withdraw a known volume of the clear supernatant of the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of isobutyl methacrylate in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Conclusion

References

Glass Transition Temperature of Isobutyl Methacrylate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(isobutyl methacrylate) (PiBMA), a crucial parameter for its application in research, drug delivery, and material science. The document details reported Tg values, the experimental methodology for its determination, and the key factors influencing this thermal transition.

The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(isobutyl methacrylate), this transition is pivotal in determining its mechanical properties and suitability for various applications, including as a coating agent or matrix former in drug delivery systems.

Reported Glass Transition Temperatures

The glass transition temperature of poly(isobutyl methacrylate) has been reported in the literature, with slight variations in the values attributed to differences in experimental conditions, polymer molecular weight, and measurement techniques. A summary of reported Tg values is presented in Table 1.

| Glass Transition Temperature (°C) | Glass Transition Temperature (K) | Source / Reference |

| 53 | 326 | Sigma-Aldrich[1][2] |

| 47 | 320 | Polymer Processing[3] |

| 58 | 331 | Journal of Macromolecular Science[4] |

Table 1: Summary of Reported Glass Transition Temperatures for Poly(isobutyl methacrylate)

Experimental Determination of Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.

Detailed Experimental Protocol for DSC Analysis

The following protocol is a standard procedure for determining the Tg of poly(isobutyl methacrylate) based on established methodologies, such as ASTM D3418.

Objective: To determine the glass transition temperature (Tg) of a poly(isobutyl methacrylate) sample using Differential Scanning Calorimetry.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum)

-

Crimper for sealing sample pans

-

Microbalance (accuracy ± 0.01 mg)

-

Nitrogen gas supply for purging

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the poly(isobutyl methacrylate) sample into an aluminum DSC pan.

-

Seal the pan using a crimper to ensure good thermal contact between the sample and the pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.

-

Purge the DSC cell with dry nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 0°C) to a temperature significantly above it (e.g., 100°C) at a constant heating rate of 10°C/min. This step is crucial to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample from 100°C down to 0°C at a controlled cooling rate of 10°C/min.

-

Second Heating Scan: Heat the sample again from 0°C to 100°C at a heating rate of 10°C/min. The glass transition temperature is determined from this second heating scan to ensure the measurement is independent of the material's prior thermal history.

-

-

Data Analysis:

-

The glass transition is observed as a step change in the heat flow curve of the second heating scan.

-

The Tg is typically determined as the midpoint of the inflection in the step change of the heat flow signal. This can be calculated using the software accompanying the DSC instrument.

-

Factors Influencing the Glass Transition Temperature

Several molecular and external factors can influence the glass transition temperature of a polymer. Understanding these factors is essential for tailoring the properties of poly(isobutyl methacrylate) for specific applications.

-

Molecular Weight: The Tg of a polymer generally increases with increasing molecular weight, up to a certain point, after which it plateaus. This is due to the reduction in free volume associated with chain ends.

-

Side-Chain Length and Bulkiness: The isobutyl group in PiBMA is a relatively bulky side group which hinders the rotation of the polymer backbone, leading to a higher Tg compared to polymethacrylates with smaller alkyl side chains.

-

Chain Flexibility: The inherent flexibility of the polymer backbone affects its Tg. More rigid backbones lead to higher glass transition temperatures.

-

Intermolecular Forces: Stronger intermolecular forces, such as dipole-dipole interactions, increase the energy required for segmental motion and thus raise the Tg.

-

Plasticizers: The addition of low molecular weight compounds, known as plasticizers, increases the free volume between polymer chains, enhancing chain mobility and lowering the Tg.

-

Cross-linking: The introduction of cross-links between polymer chains restricts segmental motion, leading to a significant increase in the glass transition temperature.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Isobutyl Methacrylate: Molecular Weight and its Effects

This technical guide provides a comprehensive overview of isobutyl methacrylate (IBMA), detailing its molecular properties and significant biological and toxicological effects. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this compound.

Core Molecular and Physical Properties

Isobutyl methacrylate is the ester of methacrylic acid and isobutanol. It is a colorless liquid at room temperature and is utilized as a monomer in the synthesis of polymers for various applications, including resins, coatings, and adhesives.

Quantitative Data Summary

The fundamental physical and chemical properties of isobutyl methacrylate are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₄O₂ | [1][3][4] |

| CAS Number | 97-86-9 | [1][2][5] |

| Density | 0.886 g/mL at 25 °C | [3][5] |

| Boiling Point | 155 °C | [2][3][5] |

| Melting Point | -34 °C | [2] |

| Flash Point | 44.5 °C | [2] |

| Water Solubility | Insoluble (<1mg/ml) | |

| Vapor Pressure | 3.5 mmHg (20 °C) | [5] |

Toxicological Profile

Isobutyl methacrylate exhibits a range of toxicological effects, primarily irritation to the skin, eyes, and respiratory system. It is also recognized as a potential skin sensitizer. The following tables summarize the acute toxicity data.

Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 9,590 mg/kg | [1][6] |

| LD50 | Guinea pig | Dermal | > 17,760 mg/kg | [1][6] |

| LC50 | Mouse | Inhalation | 5026 ppm (29.74 mg/L) / 290 min | [2] |

| LC50 | Rat | Inhalation | 32.6 mg/L / 4 hr | [6] |

Ecotoxicity Data

| Endpoint | Species | Value | Exposure Time | Reference |

| LC50 | Oncorhynchus mykiss (rainbow trout) | 20 mg/L | 96 hours | [2][3][7] |

| EC50 | Daphnia magna (water flea) | > 29 mg/L | 48 hours | [2][3] |

| EC50 | Pseudokirchneriella subcapitata (algae) | 44 mg/L | 72 hours | [2] |

Biological Effects and Mechanisms of Action

The biological effects of isobutyl methacrylate are primarily linked to its cytotoxic and irritant properties. Research suggests that these effects may be mediated through the induction of oxidative stress.

Cytotoxicity and Oxidative Stress

In vitro studies on human buccal mucosal fibroblasts have demonstrated that isobutyl methacrylate can lead to a significant decrease in cell viability.[8] A proposed mechanism for this cytotoxicity involves the depletion of intracellular glutathione (GSH), a key antioxidant.[9][10] The electrophilic nature of the methacrylate's carbon-carbon double bond allows it to react with nucleophilic thiol groups in GSH via a Michael addition reaction.[8] This depletion of GSH can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress.[9] Unmitigated oxidative stress can cause damage to cellular components such as DNA, lipids, and proteins, and disrupt signaling pathways, ultimately leading to apoptosis (cell death).[9] Some studies on related methacrylate monomers suggest the involvement of apoptotic pathways such as JNK and p38 MAPK signaling.[11]

Skin and Respiratory Irritation and Sensitization

Isobutyl methacrylate is classified as an irritant to the skin, eyes, and respiratory system.[5] Prolonged or repeated skin contact can lead to allergic contact dermatitis, as it is a known skin sensitizer.[1][12] Inhalation of vapors may cause respiratory irritation, and at high concentrations, can lead to drowsiness and dizziness.[2] The mechanism of respiratory irritation for methacrylate esters is thought to involve metabolism to methacrylic acid, which has corrosive properties.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of isobutyl methacrylate's effects.

In Vitro Cytotoxicity Assay on Human Fibroblasts

This protocol is based on the methodology for evaluating the cytotoxicity of leached monomers from dental resins.[8]

-

Cell Culture :

-

Primary human buccal mucosal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of Test Solutions :

-

A stock solution of isobutyl methacrylate is prepared in a suitable solvent (e.g., ethanol) and then diluted to various final concentrations in the cell culture medium.

-

-

MTT Assay for Cell Viability :

-

Fibroblasts are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with medium containing different concentrations of isobutyl methacrylate, and the cells are incubated for a specified period (e.g., 24 hours).

-

After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

Measurement of Antioxidant Enzyme Activity :

-

Cells are treated with isobutyl methacrylate as described above.

-

After treatment, cells are lysed, and the protein content of the lysate is determined.

-

The activities of enzymes such as glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT) are measured using commercially available assay kits.

-

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) - OECD 406

This protocol provides a method for identifying substances with the potential to cause skin sensitization.[13][14][15]

-

Animals : Healthy, young adult albino guinea pigs are used. At least 10 animals are in the treatment group and 5 in the control group.[13]

-

Induction Phase :

-

Day 0 (Intradermal Injections) : Three pairs of intradermal injections are made into the clipped shoulder region of the test animals:

-

Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

-

The test substance in a suitable vehicle.

-

The test substance emulsified in FCA.

-

-

Day 7 (Topical Application) : The test substance is applied topically to the injection site under an occlusive patch for 48 hours. The concentration should be high enough to cause mild to moderate irritation.

-

-

Challenge Phase :

-

Day 21 : A challenge patch containing the test substance at the highest non-irritating concentration is applied to a clipped flank of both the test and control animals for 24 hours.

-

-

Scoring and Evaluation :

-

The challenge sites are observed at 48 and 72 hours after patch application.

-

Skin reactions (erythema and edema) are scored according to a standardized scale (e.g., Draize scale).

-

The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher number of test animals show a positive reaction compared to the controls.

-

References

- 1. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 2. Page loading... [guidechem.com]

- 3. lucitepartners.com [lucitepartners.com]

- 4. fishersci.com [fishersci.com]

- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 6. lxmma.com [lxmma.com]

- 7. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methacrylates and Respiratory Irritation | Explore Health Impacts — Methacrylate Producers Association, Inc. [mpausa.org]

- 9. Effect of isobutyl methacrylate and methacrylic acid eluted from chairside denture hard reliners on enzymatic cellular antioxidants: An in vitro study in human primary buccal mucosal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. niom.no [niom.no]

- 11. jidmr.com [jidmr.com]

- 12. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 13. oecd.org [oecd.org]

- 14. ec.europa.eu [ec.europa.eu]

- 15. ecetoc.org [ecetoc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Health and Safety of Isobutyl Methacrylate

This guide provides a comprehensive overview of the health and safety considerations for isobutyl methacrylate, a flammable and reactive monomer commonly used in the synthesis of polymers for various applications, including in the pharmaceutical industry. Adherence to strict safety protocols is essential when handling this chemical to mitigate potential risks.

Chemical and Physical Properties

Isobutyl methacrylate is a colorless liquid with a characteristic ester-like odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Isobutyl Methacrylate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | 155 °C (311 °F) | [1][3] |

| Melting/Freezing Point | -35 °C (-31 °F) | [1] |

| Flash Point | 49 °C (120.2 °F) (closed cup) | [1] |

| Specific Gravity | 0.886 g/mL at 25 °C | |

| Vapor Pressure | 3.5 mmHg at 20 °C | |

| Vapor Density | 4.9 (Air = 1) | [1] |

| Solubility in Water | Slightly miscible | [1] |

| log P (octanol/water) | 2.95 | [1] |

Toxicological Data

Isobutyl methacrylate exhibits low acute toxicity via oral and dermal routes but can cause irritation to the skin, eyes, and respiratory system.[4][5] It is also a skin sensitizer.[1][6] A summary of key toxicological data is presented in Table 2.

Table 2: Acute Toxicity of Isobutyl Methacrylate

| Exposure Route | Test Type | Species | Value | Reference |

| Oral | LD50 | Rat | 9590 mg/kg | [6] |

| Dermal | LD50 | Guinea pig | > 17,760 mg/kg | [1] |

| Inhalation | LC50 | Mouse | 5026 ppm (29.74 mg/L) / 290 min | [6] |

Repeated Dose Toxicity

A 90-day oral gavage study in rats (following OECD TG 408) on the structurally similar n-butyl methacrylate showed a No Observed Adverse Effect Level (NOAEL) of 120 mg/kg bw/day, based on decreased body weight and effects on liver and kidney weights at higher doses.[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (as per OECD TG 401 - now obsolete, replaced by TG 420, 423, 425)

This test involves the administration of the substance in graduated doses to groups of fasted experimental animals (typically rats), with one dose per group.[6][7] Observations of effects and mortality are made over a 14-day period.[7] Animals are necropsied at the end of the study to identify any gross pathological changes.[6]

Acute Dermal Toxicity (as per OECD TG 402)

The test substance is applied to a shaved area of the skin (at least 10% of the body surface) of the experimental animal (e.g., rat or rabbit) for a 24-hour period.[2][8] The animals are observed for 14 days for signs of toxicity and mortality.[2]

Acute Inhalation Toxicity (as per OECD TG 403)

Animals (preferably rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[1][5][9] The animals are then observed for at least 14 days for signs of toxicity and mortality.[5][9]

Repeated Dose 90-Day Oral Toxicity Study (as per OECD TG 408)

The test substance is administered orally (e.g., by gavage) daily to several groups of rodents at three or more dose levels for 90 days.[10] A thorough examination of all animals is conducted, including hematology, clinical biochemistry, and gross and microscopic pathology.[10]

Hazard Identification and Classification

Isobutyl methacrylate is classified as a flammable liquid and presents several health hazards.

-

Flammable Liquid (Category 3): Flammable liquid and vapor.[1][6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][6]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

Signaling and Metabolic Pathways

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. nucro-technics.com [nucro-technics.com]

- 3. - Division of Research Safety | Illinois [drs.illinois.edu]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. unece.org [unece.org]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. oecd.org [oecd.org]

- 10. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]

The Thermal Degradation of Poly(isobutyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of poly(isobutyl methacrylate) (PiBMA). It details the degradation mechanisms, products, and kinetics, and provides standardized experimental protocols for the analysis of this process. This information is critical for understanding the thermal stability of PiBMA, a polymer with applications in various fields, including drug delivery systems, where thermal processing and long-term stability are of paramount importance.

Core Concepts in Thermal Degradation

The thermal degradation of poly(isobutyl methacrylate) is predominantly characterized by a depolymerization reaction, which is a chain scission process that results in the release of monomer units. This behavior is analogous to that of other poly(alkyl methacrylates), such as poly(methyl methacrylate) (PMMA). The process is initiated by the cleavage of the polymer backbone, followed by a "zipping" or depropagation reaction that liberates isobutyl methacrylate monomer.

Degradation Mechanism

The thermal degradation of PiBMA primarily follows a random scission initiation mechanism along the polymer backbone. This creates macroradicals that then depropagate to yield the isobutyl methacrylate monomer. This process is essentially the reverse of the polymerization reaction.[1]

Quantitative Analysis of Thermal Degradation

The thermal stability of PiBMA can be quantified through various analytical techniques, with thermogravimetric analysis (TGA) being the most common. The data presented below, including activation energies and degradation temperatures at different weight loss percentages, are crucial for predicting the material's behavior at elevated temperatures.

Kinetic Data

The activation energy of decomposition for poly(isobutyl methacrylate) has been reported to be 67 kJ/mol.[2] For comparison, the activation energy for the thermal degradation of poly(methyl methacrylate) is approximately 42 kJ/mol.[2]

Thermogravimetric Data

The following table summarizes typical thermal degradation temperatures for poly(alkyl methacrylates) under an inert nitrogen atmosphere. For identical weight loss, the decomposition temperatures for PiBMA are generally 40 to 70 K lower than those for PMMA.[2] While specific data for PiBMA is sparse in the literature, the data for the closely related poly(n-butyl methacrylate) provides a valuable reference. The main thermal decomposition stage for poly(n-butyl methacrylate) occurs between 225°C and 450°C.[3]

| Parameter | Poly(n-butyl methacrylate) | Poly(methyl methacrylate) |

| Onset Temperature of Degradation | ~225°C[3] | ~286°C[3] |

| Temperature at 10% Weight Loss (T10%) | Data not readily available | ~300-330°C[4] |

| Temperature at 50% Weight Loss (T50%) | Data not readily available | ~365°C[5] |

Degradation Products

The primary product of the thermal degradation of poly(isobutyl methacrylate) is the corresponding monomer, isobutyl methacrylate.[1] However, at higher temperatures, the yield of the monomer can decrease, with an increase in the formation of minor by-products.[1] These minor products can include carbon monoxide, carbon dioxide, methane, ethane, and various alcohols.[1] For instance, in the thermal degradation of poly(methyl methacrylate), the monomer yield can decrease from nearly 100% at lower temperatures to around 93% at 400°C.[1]

| Degradation Product | Yield |

| Isobutyl Methacrylate Monomer | Major Product[1] |

| Carbon Monoxide (CO) | Minor By-product[1] |

| Carbon Dioxide (CO₂) | Minor By-product[1] |

| Alcohols | Minor By-product[1] |

Experimental Protocols

To ensure reproducibility and comparability of data, standardized experimental protocols are essential. The following sections detail typical methodologies for the key experiments used to characterize the thermal degradation of poly(isobutyl methacrylate).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of PiBMA by measuring weight loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

A small sample of PiBMA (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate. A typical heating rate is 10°C/min.[3]

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[4][6]

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of degradation, temperatures at specific weight loss percentages, and the temperature of the maximum rate of degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify and quantify the volatile products generated during the thermal degradation of PiBMA.

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC/MS).

Procedure:

-

A small amount of the PiBMA sample (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-700°C) in an inert atmosphere (e.g., helium).

-

The volatile degradation products are swept into the GC column. A common column choice is a fused silica capillary column with a DB-5ms stationary phase (e.g., 60 m length, 0.25 mm I.D., 0.25 µm film thickness).[7]

-

The GC oven temperature is programmed to separate the individual components of the pyrolysis products. A typical program might be: hold at 60°C for 1 minute, then ramp at 7°C/min to 280°C.[7]

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Quantification of the products can be achieved by comparing peak areas to those of known standards.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal degradation of poly(isobutyl methacrylate).

This guide provides a foundational understanding of the thermal degradation of poly(isobutyl methacrylate). For specific applications, particularly in regulated environments such as pharmaceuticals, it is imperative to conduct detailed, application-specific stability studies. The methodologies and data presented herein serve as a valuable starting point for such investigations.

References

- 1. polychemistry.com [polychemistry.com]

- 2. Analysis of degraded polymethyl methacrylate by UV irradiation using high-resolution MALDI-TOFMS and pyrolysis-GC-QMS | Applications Notes | JEOL Ltd. [jeol.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Reactivity and Stability of Isobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and stability of isobutyl methacrylate (IBMA), a versatile monomer widely used in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical devices. Understanding its chemical behavior is crucial for safe handling, effective polymerization, and ensuring the stability of resulting materials.

Core Reactivity Profile

Isobutyl methacrylate is a functional monomer characterized by a reactive methacrylate group and a hydrophobic isobutyl group.[1] This structure dictates its chemical behavior, making it susceptible to polymerization and other chemical reactions. IBMA readily participates in polymerization reactions and can form homopolymers or copolymers with a variety of other monomers, including acrylic acid and its derivatives, other methacrylates, and acrylonitrile.[1]

The ester functional group in IBMA allows it to undergo reactions typical of esters, such as hydrolysis in the presence of strong acids or bases, which would yield isobutyl alcohol and methacrylic acid. It can also react with strong oxidizing acids, a reaction that can be vigorous and exothermic enough to ignite the products.[2] Furthermore, the interaction of IBMA with caustic solutions generates heat, and mixing it with alkali metals or hydrides will produce flammable hydrogen gas.[2]

Polymerization

The most significant aspect of IBMA's reactivity is its propensity for polymerization. This process can be initiated by heat, light, peroxide activators, or other catalysts.[3] The polymerization is an exothermic process, and if it occurs within a sealed container, the buildup of heat and pressure can lead to a violent rupture.[2][3][4] Due to this high reactivity, commercial IBMA is typically supplied with inhibitors, such as p-methoxyphenol (MEHQ), to prevent premature polymerization during storage and transport.[5]

The following diagram illustrates a simplified workflow for the radical polymerization of isobutyl methacrylate.

Caption: A simplified workflow for the radical polymerization of IBMA.

Stability and Storage

The stability of isobutyl methacrylate is a critical consideration for its handling and application. The monomer is sensitive to heat, light, and air, all of which can trigger spontaneous polymerization.[2][6]

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures significantly increase the rate of polymerization.[3][4] It is recommended to store IBMA at temperatures not exceeding 25°C (77°F).[1][5]

-

Light: Exposure to ultraviolet (UV) light can initiate polymerization. Therefore, IBMA should be stored in opaque or amber containers to protect it from light.[2][6]

-

Oxygen (Air): While counterintuitive for a flammable substance, the presence of dissolved oxygen is necessary for the inhibitor to function effectively.[5] IBMA should be stored in contact with air.[5] Monomer vapors, however, are uninhibited and can polymerize in vents or flame arresters, potentially causing blockages.[5]

-

Contamination: Contamination with polymerization initiators, such as peroxides, or incompatible materials like strong acids, alkalis, and oxidizing agents, can lead to rapid and uncontrolled polymerization.[4][5]

The logical relationship between these factors and the stability of IBMA is depicted in the following diagram.

Caption: Factors that negatively impact the stability of isobutyl methacrylate.

Quantitative Data

The following tables summarize key physical and chemical properties of isobutyl methacrylate.

Table 1: Physical Properties of Isobutyl Methacrylate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [6] |

| Molecular Weight | 142.2 g/mol | [6] |

| Boiling Point | 155 °C | [2][6] |

| Density | 0.886 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.420 | [2][6] |

| Flash Point | 120 °F (49 °C) | [2][4] |

| Vapor Pressure | 3.5 mm Hg at 20 °C | [6] |

| Water Solubility | 2 g/L at 20 °C | [6] |

Table 2: Safety and Reactivity Parameters

| Parameter | Value/Information | Reference |

| Autoignition Temperature | Not specified in provided results | |

| Self-Accelerating Polymerization Temperature (SAPT) | >55 °C | [5] |

| Incompatible Materials | Strong oxidizing agents, peroxy or azo compounds, strong acids, alkalis | [2][5][6] |

| Hazardous Decomposition Products | Oxides of carbon upon thermal decomposition | [4][7] |

Experimental Protocols

General Handling and Storage Protocol

To ensure the stability and safety of isobutyl methacrylate, the following handling and storage procedures should be followed:

-

Storage Container: Store in a tightly closed, airtight container made of aluminum or stainless steel.[1]

-

Storage Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][7] The storage temperature should not exceed 25°C.[1][5]

-

Inhibitor and Oxygen: Ensure the presence of an inhibitor and that the monomer is stored in contact with air (oxygen) to allow the inhibitor to function effectively.[5]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5][7]

-

Handling: Use non-sparking tools and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7] Handle in a well-ventilated area to avoid inhalation of vapors.[7]

Protocol for Bulk Polymerization of Isobutyl Methacrylate (Illustrative Example)

This is a generalized protocol and should be adapted and performed with appropriate safety measures in a laboratory setting.

-

Monomer Purification: If necessary, remove the inhibitor from isobutyl methacrylate by passing it through a column of activated alumina or by washing with an aqueous alkaline solution followed by drying.

-

Initiator Preparation: Prepare a solution of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a small amount of the purified monomer or a suitable solvent.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, add the purified isobutyl methacrylate.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit radical polymerization.

-

Initiation: Heat the monomer to the desired reaction temperature (e.g., 60-80°C for AIBN). Once the temperature is stable, add the initiator solution to the reaction vessel with stirring.

-

Polymerization: Maintain the reaction at a constant temperature. The viscosity of the solution will increase as polymerization proceeds.

-

Termination: After the desired conversion is reached, the reaction can be terminated by cooling the vessel rapidly or by adding a radical scavenger.

-

Isolation and Purification: The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol or ethanol) and then dried under vacuum to remove any residual monomer and solvent.

This experimental workflow is visualized in the following diagram.

Caption: A step-by-step workflow for the bulk polymerization of IBMA.

Conclusion

Isobutyl methacrylate is a highly reactive monomer with a stability profile that is sensitive to environmental conditions. A thorough understanding of its reactivity, particularly its tendency to polymerize, and strict adherence to proper storage and handling protocols are paramount for its safe and effective use in research and development. The information and protocols provided in this guide serve as a foundational resource for professionals working with this important chemical compound.

References

- 1. jamorin.com [jamorin.com]

- 2. Isobutyl methacrylate | 97-86-9 [chemicalbook.com]

- 3. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOBUTYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. lucitepartners.com [lucitepartners.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

isobutyl methacrylate CAS number and synonyms

An In-depth Technical Guide to Isobutyl Methacrylate

For researchers, scientists, and drug development professionals, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of isobutyl methacrylate, a versatile monomer used in a variety of applications.

Core Identification

CAS Number: 97-86-9[1][2][3][4]

Synonyms:

-

2-Methylpropyl methacrylate[1]

-

Isobutyl α-methylacrylate[1]

-

Isobutyl 2-methylacrylate[3]

-

2-Methyl-2-propenoic acid 2-methylpropyl ester[3]

Chemical and Physical Properties

The following table summarizes the key quantitative data for isobutyl methacrylate, providing a clear comparison of its physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][2][5] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [5][6][7] |

| Density | 0.886 g/mL at 25 °C | [1][6] |

| Boiling Point | 155 °C | [1][6][7] |

| Melting Point | -34 °C | [7] |

| Flash Point | 42.5 °C (closed cup) | [1] |

| Vapor Pressure | 3.5 mmHg (at 20 °C) | [1] |

| Vapor Density | 3.82 (vs air) | [1] |

| Refractive Index | n20/D 1.420 | [1][6] |

| Solubility | Limited solubility in water; soluble in non-polar solvents like hexane and toluene. | [5] |

Applications in Research and Development

Isobutyl methacrylate is a monomer primarily used in the synthesis of polymers and copolymers.[5][7] These polymers have found applications in various fields due to their desirable properties such as excellent durability, flexibility, and weather resistance.[5][8]

Key application areas include:

-

Coatings and Resins: It is a component in the manufacturing of acrylic resins used in automotive coatings, metal primers, and clear coats to provide high gloss, UV resistance, and durability.[6][8]

-

Adhesives and Sealants: The polymer is utilized in pressure-sensitive adhesives for tapes and labels, as well as in construction adhesives and sealants.[8]

-

Biomaterials: Research has explored its use in dental materials and other biomedical applications.

-

Cosmetics: It is found in nail polishes and hair styling products due to its film-forming properties.[8]

Safety and Handling

Isobutyl methacrylate is a flammable liquid and should be handled with appropriate safety precautions.[4][6] It can be irritating to the skin and eyes and may cause a narcotic effect.[6] The compound is sensitive to light, heat, and air and can readily polymerize.[6] For stabilization, it often contains an inhibitor such as monomethyl ether hydroquinone.[1] It is incompatible with strong oxidizing agents.[6] Proper storage is in a cool, dark, and well-ventilated area.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Please consult the relevant safety data sheets and regulatory guidelines before handling this chemical.

References

- 1. Isobutyl methacrylate 97 97-86-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. isobutyl methacrylate, 97-86-9 [thegoodscentscompany.com]

- 4. guidechem.com [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Isobutyl methacrylate | 97-86-9 [chemicalbook.com]

- 7. jamorin.com [jamorin.com]

- 8. ISOBUTYL METHACRYLATE POLYMER - Ataman Kimya [atamanchemicals.com]

Methodological & Application

Application Notes and Protocols: Isobutyl Methacrylate (IBMA) Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary techniques for the polymerization of isobutyl methacrylate (IBMA), a versatile monomer utilized in the synthesis of polymers for coatings, adhesives, and biomedical applications. This document details the methodologies for free-radical, controlled-radical (ATRP and RAFT), emulsion, and suspension polymerization of IBMA, including the initiators and typical reaction conditions.

Free-Radical Polymerization of IBMA

Free-radical polymerization is a common and straightforward method for synthesizing poly(isobutyl methacrylate) (PIBMA). The process is typically initiated by the thermal decomposition of a radical initiator.

Initiators

Common initiators for the free-radical polymerization of IBMA are azo compounds and peroxides, chosen based on their solubility and decomposition temperature.[1]

-

2,2'-Azobis(2-methylpropionitrile) (AIBN): A versatile initiator soluble in many organic solvents.

-

Benzoyl Peroxide (BPO): Another widely used initiator, particularly for bulk and solution polymerizations.[2][3][4]

Experimental Protocol: Bulk Polymerization of IBMA

This protocol describes the bulk polymerization of IBMA using AIBN as the initiator.

Materials:

-

Isobutyl methacrylate (IBMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Reaction vessel (e.g., Schlenk flask)

-

Nitrogen or Argon source

-

Magnetic stirrer and heating mantle/oil bath

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Monomer Preparation: Purify the IBMA monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Reaction Setup: Add the purified IBMA to the reaction vessel equipped with a magnetic stir bar.

-

Initiator Addition: Dissolve the desired amount of AIBN in the monomer. A typical initiator concentration is 0.1-1.0 mol% with respect to the monomer.

-

Degassing: Seal the reaction vessel and degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C) and stir the reaction mixture.

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired time or conversion is reached, terminate the reaction by rapidly cooling the vessel in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran or toluene) and precipitate it by pouring the solution into a large excess of a non-solvent, such as cold methanol, while stirring.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Quantitative Data Summary

| Polymerization Type | Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Bulk | BPO | 80 | High | - | >1.5 |

| Solution | AIBN | 60-80 | 70-90 | Varies | >1.5 |

Note: Specific molecular weight and PDI values for free-radical polymerization are highly dependent on reaction conditions and are typically broad.

Controlled Radical Polymerization (CRP) of IBMA

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and polydispersity.[5][6][7][8]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that enables the synthesis of well-defined polymers with narrow molecular weight distributions.[6]

Key Components:

-

Monomer: Isobutyl methacrylate (IBMA)

-

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).

-

Catalyst: A transition metal complex, typically a copper(I) halide (e.g., CuBr).

-

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to solubilize the copper catalyst.

-

Solvent: Anisole, toluene, or other suitable organic solvents.

Experimental Protocol: ATRP of IBMA

Materials:

-

Isobutyl methacrylate (IBMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

-

Inert gas (N₂ or Ar)

-

Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: To a Schlenk flask, add CuBr.

-

Degassing: Seal the flask and evacuate and backfill with inert gas three times.

-

Addition of Reactants: Under a positive pressure of inert gas, add the degassed solvent (anisole), the monomer (IBMA), the ligand (PMDETA), and the initiator (EBiB) via syringe.

-

Polymerization: Place the flask in a thermostated oil bath (typically at 60-90 °C) and begin stirring.

-

Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

-

Termination: To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively stopping the polymerization.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitation and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that allows for the synthesis of polymers with controlled molecular weight and low polydispersity.[5]

Key Components:

-

Monomer: Isobutyl methacrylate (IBMA)

-

Initiator: A conventional free-radical initiator (e.g., AIBN).

-

RAFT Agent: A chain transfer agent, such as 2-cyano-2-propyl dodecyl trithiocarbonate.

-

Solvent: Toluene, dioxane, or another suitable solvent.

Experimental Protocol: RAFT Polymerization of IBMA

Materials:

-

Isobutyl methacrylate (IBMA), inhibitor removed

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (or other suitable RAFT agent)

-

Toluene (solvent)

-

Inert gas (N₂ or Ar)

-

Reaction vessel (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the IBMA monomer, RAFT agent, and AIBN in toluene. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated.

-

Degassing: Degas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).

-

Monitoring: Track the polymerization progress by taking samples to analyze for monomer conversion and molecular weight.

-

Termination: After the desired time, stop the reaction by cooling the flask to room temperature and exposing it to air.

-

Purification: Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Quantitative Data for CRP of Methacrylates

| Technique | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| ATRP | Methyl Methacrylate | Varies | < 1.2 | [9] |

| RAFT | Methyl Methacrylate | Varies | < 1.2 | [6] |

| ATRP | n-Butyl Methacrylate | Varies | as low as 1.02 | [5] |

| RAFT | n-Butyl Methacrylate | Varies | 1.06 | [5] |

Note: While these examples are for other methacrylates, similar control is expected for IBMA polymerization under optimized conditions.

Emulsion and Suspension Polymerization of IBMA

Emulsion and suspension polymerization are heterogeneous techniques often used for the large-scale production of polymers.

Emulsion Polymerization

In emulsion polymerization, the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. Polymerization is initiated in the aqueous phase by a water-soluble initiator.

Key Components:

-

Monomer: Isobutyl methacrylate (IBMA)

-

Continuous Phase: Deionized water

-

Surfactant: Sodium dodecyl sulfate (SDS) or other suitable emulsifiers.

-

Initiator: A water-soluble initiator such as potassium persulfate (KPS).[1]

Suspension Polymerization

Suspension polymerization involves dispersing the monomer as droplets in a continuous phase (usually water). A monomer-soluble initiator is used, and polymerization occurs within the individual monomer droplets.[10] This method is also referred to as bead or pearl polymerization.[11]

Key Components:

-

Monomer: Isobutyl methacrylate (IBMA)

-

Continuous Phase: Deionized water

-

Suspending Agent/Stabilizer: Poly(vinyl alcohol) (PVA) or other stabilizers to prevent droplet coalescence.[10]

-

Initiator: A monomer-soluble initiator like benzoyl peroxide (BPO) or AIBN.[12]

Experimental Protocol: Suspension Polymerization of IBMA

Materials:

-

Isobutyl methacrylate (IBMA)

-

Benzoyl peroxide (BPO)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Reaction kettle with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

-

Aqueous Phase Preparation: In the reaction kettle, dissolve the PVA in deionized water with heating and stirring to create the continuous phase.

-

Organic Phase Preparation: In a separate beaker, dissolve the BPO initiator in the IBMA monomer.

-

Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a suspension of monomer droplets. The stirring speed is critical for controlling the final particle size.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) to initiate polymerization. Maintain the temperature and stirring throughout the reaction.

-

Completion and Work-up: Once the polymerization is complete (indicated by a drop in temperature or reaching a predetermined time), cool the reactor.

-

Isolation and Washing: Filter the resulting polymer beads and wash them thoroughly with water to remove the suspending agent and any unreacted monomer.

-

Drying: Dry the polymer beads in an oven at a suitable temperature.

Visualizations

Caption: General workflow for the polymerization of isobutyl methacrylate.

Caption: Key steps in the free-radical polymerization of IBMA.

Caption: Comparison of controlled radical polymerization mechanisms.

References

- 1. youtube.com [youtube.com]

- 2. arxiv.org [arxiv.org]

- 3. dergi-fytronix.com [dergi-fytronix.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. Suspension polymerization - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Application Notes and Protocols for the Copolymerization of Isobutyl Methacrylate (IBMA) and Methyl Methacrylate (MMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of isobutyl methacrylate (IBMA) and methyl methacrylate (MMA), detailing the synthesis, characterization, and potential applications, particularly in the field of drug delivery. The information is intended to guide researchers in the development of novel copolymers with tailored properties.

Introduction